molecular formula C29H31N3O2S2 B12209452 N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12209452
M. Wt: 517.7 g/mol
InChI Key: KRKCLENKZJAYBR-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that combines a thiazole ring, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic synthesisCommon reagents used in these steps include sulfuryl chloride, methanol, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

4-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H31N3O2S2/c1-23-10-9-18-31(21-23)36(33,34)27-16-8-13-25(20-27)28-22-35-29(30-26-14-6-3-7-15-26)32(28)19-17-24-11-4-2-5-12-24/h2-8,11-16,20,22-23H,9-10,17-19,21H2,1H3

InChI Key

KRKCLENKZJAYBR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5

Origin of Product

United States

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